molecular formula C9H18N2O B12970466 (R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol

(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol

Cat. No.: B12970466
M. Wt: 170.25 g/mol
InChI Key: KLFQSTATLFRDOG-HRDYMLBCSA-N
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Description

®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol is a chiral compound with a complex bicyclic structure It is characterized by the presence of a pyrrolo[1,2-a]pyrazine ring system fused with an octahydro structure, and an ethanol group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol typically involves the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Ring System: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,2-diamine and a diketone.

    Hydrogenation: The resulting pyrrolo[1,2-a]pyrazine is subjected to hydrogenation to obtain the octahydro derivative.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.

    Introduction of the Ethanol Group:

Industrial Production Methods

Industrial production of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic hydrogenation and chiral resolution using advanced techniques are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the pyrrolo[1,2-a]pyrazine ring.

    Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its biological activity.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanol group can form hydrogen bonds, while the pyrrolo[1,2-a]pyrazine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activity.

    1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol: A similar compound with a methanol group instead of ethanol.

    1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)propane-1-ol: A similar compound with a propanol group.

Uniqueness

®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of the ethanol group, which can influence its interaction with biological targets and its overall chemical reactivity.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(1R)-1-[(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]ethanol

InChI

InChI=1S/C9H18N2O/c1-7(12)9-6-11-4-2-3-8(11)5-10-9/h7-10,12H,2-6H2,1H3/t7-,8+,9-/m1/s1

InChI Key

KLFQSTATLFRDOG-HRDYMLBCSA-N

Isomeric SMILES

C[C@H]([C@H]1CN2CCC[C@H]2CN1)O

Canonical SMILES

CC(C1CN2CCCC2CN1)O

Origin of Product

United States

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